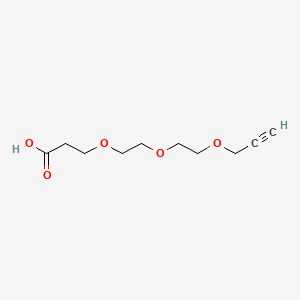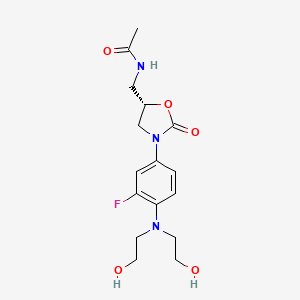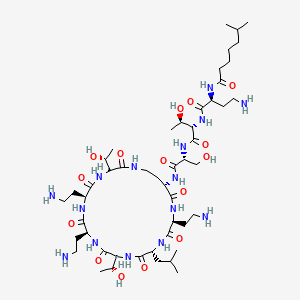
propargyl-PEG3-Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker featuring a carboxylic acid at one end and a propargyl group at the other. This compound is widely used in click chemistry due to its ability to react with azide-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Mechanism of Action
Target of Action
Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . The primary targets of this compound are azide-containing compounds . The compound interacts with these targets via a process known as click chemistry .
Mode of Action
The terminal carboxylic acid of this compound can form an amide bond with primary amines . This requires activation . The propargyl group, on the other hand, can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This interaction results in the formation of a stable covalent bond between the this compound and the target molecule .
Biochemical Pathways
For instance, it can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Pharmacokinetics
PEGylation is known to enhance the water solubility of compounds, which can improve their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific azide-containing target molecule. For example, the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras for targeted protein degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with azide-containing molecules is facilitated by copper catalysts . Therefore, the presence and concentration of such catalysts in the environment can affect the compound’s action. Additionally, the compound’s PEGylation enhances its solubility in biological applications , which can influence its efficacy and stability in various environments.
Biochemical Analysis
Biochemical Properties
Propargyl-PEG3-Acid plays a significant role in biochemical reactions due to its ability to form amide bonds with primary amines . The alkyne group can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This property makes this compound a valuable tool for bioconjugation .
Cellular Effects
The hydrophilic PEG linker in this compound facilitates its solubility in biological applications This solubility allows it to interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with azide-containing compounds. The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these molecules . This reaction results in the formation of a triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-Acid can be synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The general synthetic route involves the following steps:
Activation of PEG: The PEG chain is activated by converting it into a reactive intermediate, such as a PEGylated alcohol.
Propargylation: The activated PEG is then reacted with propargyl bromide in the presence of a base, such as potassium hydroxide, to introduce the propargyl group.
Acidification: The resulting product is then acidified to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using suitable reagents.
Propargylation in Bulk: The activated PEG is reacted with propargyl bromide in large reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG3-Acid undergoes various chemical reactions, including:
Click Chemistry: It reacts with azide-containing compounds through CuAAC to form stable triazole linkages.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Alcohols and Amines: Used in esterification and amidation reactions.
Bases: Such as potassium hydroxide, used in the propargylation step
Major Products:
Triazoles: Formed through CuAAC reactions.
Esters and Amides: Formed through esterification and amidation reactions
Scientific Research Applications
Propargyl-PEG3-Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of small molecules, conjugates, and other tool compounds.
Biology: Facilitates bioconjugation and labeling of biomolecules.
Medicine: Incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Industry: Used in the development of advanced materials and drug delivery systems
Comparison with Similar Compounds
- Propargyl-PEG1-Acid
- Propargyl-PEG2-Acid
- Propargyl-PEG4-Acid
- Propargyl-PEG6-Acid
Comparison: Propargyl-PEG3-Acid is unique due to its three-unit PEG linker, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers (e.g., Propargyl-PEG1-Acid), it offers better solubility, while longer PEG linkers (e.g., Propargyl-PEG6-Acid) may have reduced reactivity. This makes this compound a versatile and widely used compound in various applications .
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSWLAJTZVSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347760-82-0 |
Source


|
| Record name | Propargyl-PEG3-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)




![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)





